molecular formula C20H23N3O5S B3536749 3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE

3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE

Cat. No.: B3536749
M. Wt: 417.5 g/mol
InChI Key: RTBJJYGSGJDGFF-UHFFFAOYSA-N
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Description

3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrobenzamide core, a sulfonyl group, and a piperidine ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE typically involves multi-step organic reactionsThe final step often involves the incorporation of the piperidine ring via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various sulfonyl or piperidine-substituted compounds .

Scientific Research Applications

3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzamide core can interact with enzymes and receptors, while the sulfonyl and piperidine groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE
  • 2-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE
  • N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE

Uniqueness

3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 3-position of the benzamide core can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-10-12-22(13-11-14)29(27,28)17-8-6-16(7-9-17)21-20(24)18-5-3-4-15(2)19(18)23(25)26/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBJJYGSGJDGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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